1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C12H19N3O4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reaction: Finally, the pyrazole-sulfonyl derivative is coupled with the piperidine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors, modulating their function. These interactions can lead to various biological effects, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
- 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
- 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyrazole ring and a sulfonyl group allows for diverse interactions with biological targets, making it a versatile compound in research.
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-14-8-11(9(2)13-14)20(18,19)15-6-4-5-10(7-15)12(16)17/h8,10H,3-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFZGFNBNLBZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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